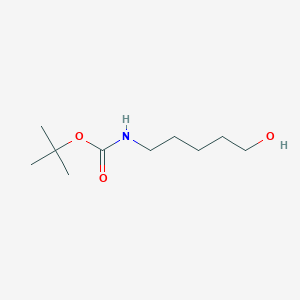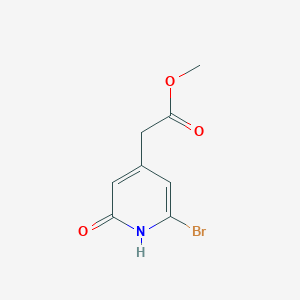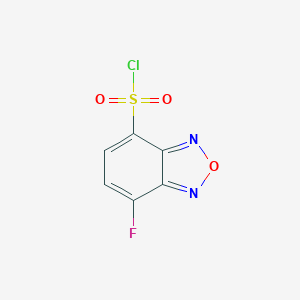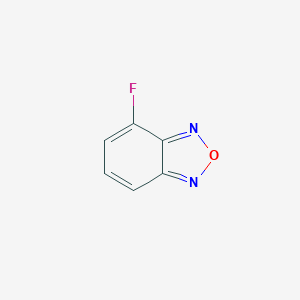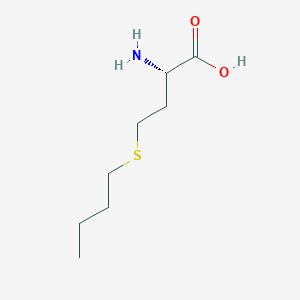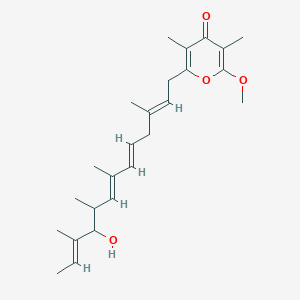
2-ブロモ-3'-クロロプロピオフェノン
概要
説明
2-Bromo-3-chloropropiophenone (2-BCP) is a synthetic compound that has a wide range of applications in the scientific research field. It is a colorless and odorless compound that can be synthesized from readily available starting materials. 2-BCP has been used in a variety of pharmaceutical and biomedical research applications due to its unique properties.
科学的研究の応用
有機合成
“2-ブロモ-3'-クロロプロピオフェノン”は、有機合成における原料の重要な中間体として使用されています . 様々な複雑な有機分子の合成に使用できます。臭素原子と塩素原子の両方が存在するため、様々な置換反応に適した多用途な化合物です。
農薬
この化合物は、農薬の合成にも使用できます . 臭素原子と塩素原子は、他の化合物と反応して、殺虫剤や除草剤を形成することができます。
医薬品
製薬業界では、“2-ブロモ-3'-クロロプロピオフェノン”は、様々な薬物の合成における中間体として使用できます . 臭素原子と塩素原子は、他の基に置き換えることで、幅広い医薬品化合物を生成することができます。
染料分野
作用機序
Target of Action
2-Bromo-3’-chloropropiophenone, also known as 2-bromo-1-(3-chlorophenyl)propan-1-one, is primarily used as an intermediate in the synthesis of bupropion . Bupropion is a second-generation antidepressant and a smoking cessation aid . The primary targets of bupropion, and by extension 2-Bromo-3’-chloropropiophenone, are the norepinephrine and dopamine transporters . It also acts as an antagonist at neuronal nicotinic acetylcholine receptors .
Mode of Action
The compound interacts with its targets by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their concentrations in the synaptic cleft . This results in enhanced neurotransmission, which can alleviate symptoms of depression and aid in smoking cessation .
Biochemical Pathways
It is known that the compound can induce the production of reactive oxygen species (ros) in cells
Pharmacokinetics
It is known to be soluble in acetonitrile, chloroform, dichloromethane, and ethyl acetate . This suggests that it may have good bioavailability, although more research is needed to confirm this.
Result of Action
2-Bromo-3’-chloropropiophenone has been found to be mutagenic, clastogenic, and aneugenic . It can increase the frequencies of mutations, micronuclei, and hypodiploids . These effects are believed to be mediated via the generation of reactive metabolites .
Action Environment
The action, efficacy, and stability of 2-Bromo-3’-chloropropiophenone can be influenced by various environmental factors. For instance, its storage temperature can affect its stability . Furthermore, the presence of an antioxidant, N-acetyl-L-cysteine, has been found to reduce its genotoxicity , suggesting that the oxidative environment can influence its action.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-bromo-1-(3-chlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNMQTRHMBQQEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10956382 | |
| Record name | 2-Bromo-1-(3-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10956382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34911-51-8 | |
| Record name | 2-Bromo-1-(3-chlorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34911-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Bromo-3-chloropropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034911518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1-(3-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10956382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3'-chloropropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-BROMO-3-CHLOROPROPIOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OP1CI6QQX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 2-Bromo-3'-chloropropiophenone in scientific research?
A1: 2-Bromo-3'-chloropropiophenone serves as a key building block in synthesizing 2-aryl-2-morpholinol derivatives, a class of compounds investigated for their potential antidepressant properties. [, , , ] These syntheses typically involve reacting 2-Bromo-3'-chloropropiophenone with various amino alcohols.
Q2: Has 2-Bromo-3'-chloropropiophenone been studied for potential genotoxic effects?
A2: Yes, research indicates that 2-Bromo-3'-chloropropiophenone exhibits genotoxic properties. [, ] While the specific mechanisms of its genotoxicity require further investigation, this finding raises concerns about its use as a chemical intermediate.
Q3: Can you describe a specific synthetic route utilizing 2-Bromo-3'-chloropropiophenone?
A3: One example involves synthesizing (2S,3S,5R)‐2‐(3‐Chlorophenyl)‐2‐hydroxy‐3,5‐dimethyl‐2‐morpholinium chloride. This synthesis entails reacting (R)-(−)-2-amino-1-propanol with 2-Bromo-3'-chloropropiophenone. The resulting morpholine ring adopts a chair conformation with specific spatial arrangements of the substituent groups. []
Q4: Are there any reported structural analogs of 2-aryl-2-morpholinols synthesized using 2-Bromo-3'-chloropropiophenone?
A4: Researchers have synthesized various structural analogs by modifying the substituents on the aromatic ring or the morpholine ring. For example, 2-Aryl-3-methyl-5-phenyl-2-morpholinol hydrochloride derivatives were synthesized using similar reactions with different starting materials like 2-bromopropiophenone, 6-methoxy-2-(2-Bromopropionyl)naphthalene, and 2-bromo-4-methoxypropiophenone. [, ] These modifications aim to explore structure-activity relationships and potentially improve the pharmacological profile of the resulting compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

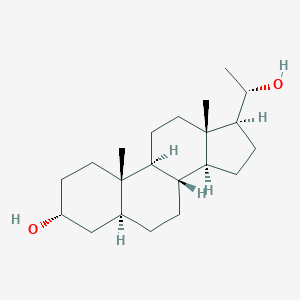
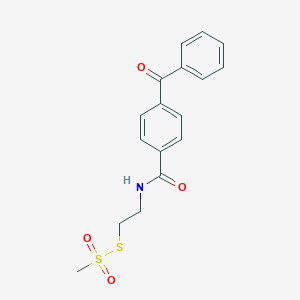
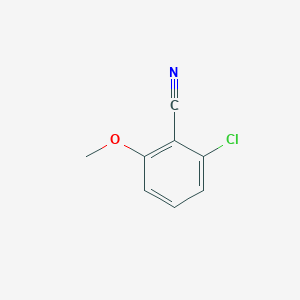
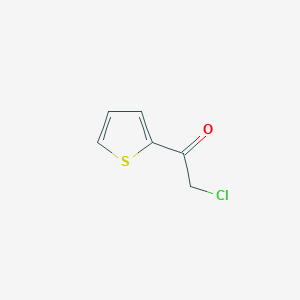
![2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate](/img/structure/B15061.png)
